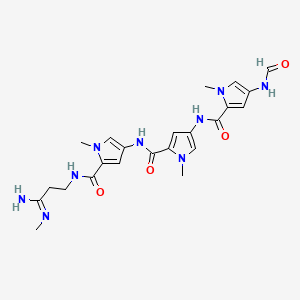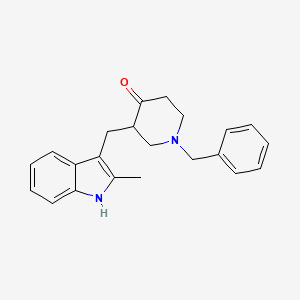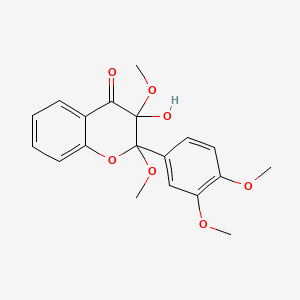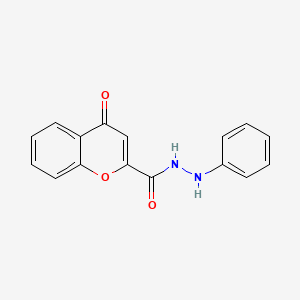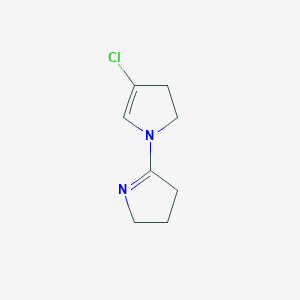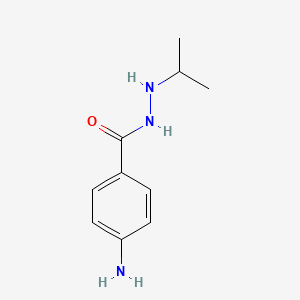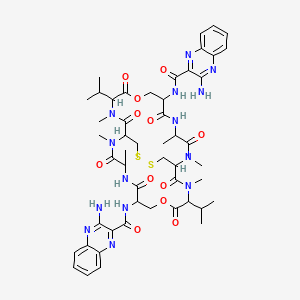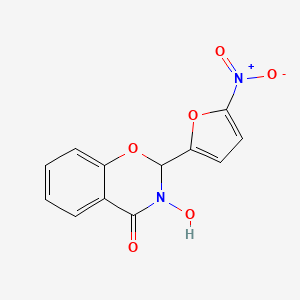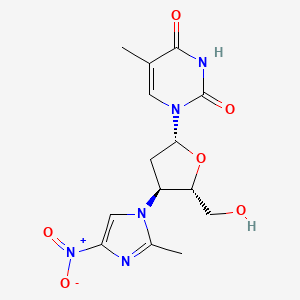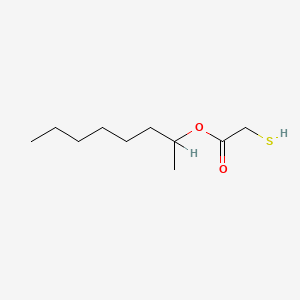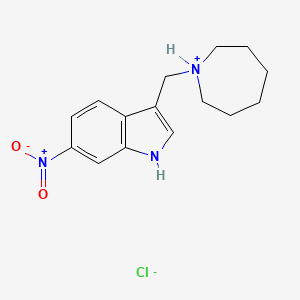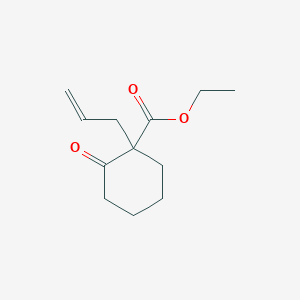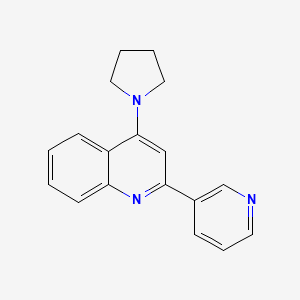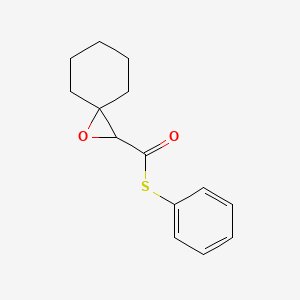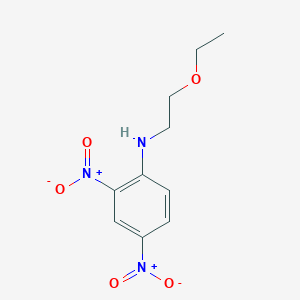
N-(2-ethoxyethyl)-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 194257 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in medicinal chemistry, particularly in the development of therapeutic agents.
Métodos De Preparación
The preparation of NSC 194257 involves specific synthetic routes and reaction conditions. One method includes reacting a compound of formula (III) with a compound of formula (IV) under mild reaction conditions, which is suitable for industrial production . This method is noted for its high yield and efficiency.
Análisis De Reacciones Químicas
NSC 194257 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 194257 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in different chemical reactions.
Biology: It is used in biological studies to understand cellular processes and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of NSC 194257 involves its interaction with specific molecular targets and pathways. It is known to inhibit topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and ultimately causing cell death .
Comparación Con Compuestos Similares
NSC 194257 can be compared with other similar compounds, such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds also inhibit topoisomerase I but have different chemical structures and properties. NSC 194257 is unique due to its specific molecular interactions and stability .
Conclusion
NSC 194257 is a compound with significant potential in various scientific fields. Its unique chemical properties, preparation methods, and mechanism of action make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
23920-16-3 |
|---|---|
Fórmula molecular |
C10H13N3O5 |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
N-(2-ethoxyethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H13N3O5/c1-2-18-6-5-11-9-4-3-8(12(14)15)7-10(9)13(16)17/h3-4,7,11H,2,5-6H2,1H3 |
Clave InChI |
RQWFLFZSMCRARU-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


